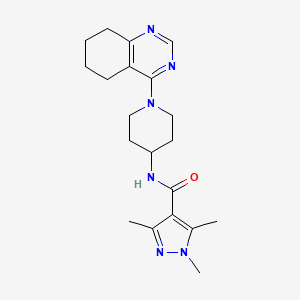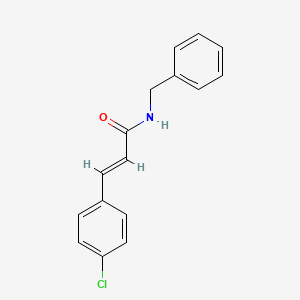
1,3,5-trimethyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3,5-trimethyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H28N6O and its molecular weight is 368.485. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-trimethyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-trimethyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enaminone Reactions and Cyclization
- Enaminones, including derivatives related to the compound , have been explored for their reactivity with aminoheterocycles, leading to the formation of various heterocyclic compounds like azolopyrimidines, azolopyridines, and quinolines. These reactions are significant in the context of synthesizing new compounds with potential pharmaceutical applications (Almazroa, Elnagdi, El‐Din, 2004).
Potential Antipsychotic Agents
- Heterocyclic carboxamides, structurally similar to the given compound, have been synthesized and evaluated as potential antipsychotic agents. Their interactions with various receptors like dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a were studied, highlighting their potential in treating psychiatric disorders (Norman, Navas, Thompson, Rigdon, 1996).
Molecular Interaction Studies
- Molecular interaction studies of compounds similar to the specified compound have been conducted to understand their binding to receptors like the CB1 cannabinoid receptor. This research is crucial for designing drugs with specific receptor target profiles (Shim, Welsh, Cartier, Edwards, Howlett, 2002).
Multicomponent Condensation Reactions
- The synthesis of complex heterocyclic structures through multicomponent condensation reactions involving compounds similar to the queried chemical has been explored. These synthetic routes are important for creating diverse molecular scaffolds for potential therapeutic applications (Chebanov, Saraev, Desenko, Chernenko, Knyazeva, Groth, Glasnov, Kappe, 2008).
Synthesis and Evaluation in Drug Development
- Synthesis methods and evaluations of compounds structurally related to the given compound have been conducted in the context of developing new drugs with various therapeutic potentials, such as antipsychotic or antimicrobial activities (Guleli, Erdem, Ocal, Erden, Sari, 2019).
Apoptosis Pathway Induction in Cancer Cells
- Certain derivatives have been studied for their ability to induce apoptosis in cancer cells, highlighting their potential as anticancer agents. This research is significant for understanding how these compounds can be used in cancer therapy (Gamal-Eldeen, Hamdy, Abdel‐Aziz, El-Hussieny, Fakhr, 2014).
Antimycobacterial Activity
- Substituted pyrazinecarboxylic acids, related to the compound , have been synthesized and tested for their activity against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis (Gezginci, Martin, Franzblau, 1998).
properties
IUPAC Name |
1,3,5-trimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-13-18(14(2)25(3)24-13)20(27)23-15-8-10-26(11-9-15)19-16-6-4-5-7-17(16)21-12-22-19/h12,15H,4-11H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGUBUVLLRQHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid](/img/structure/B2601852.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2601854.png)
![8-(4-fluorophenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2601856.png)
![4-[3-(4-Cyclopropylpiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B2601858.png)
![Methyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2601859.png)
![(1R,5S,9s)-tert-butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2601860.png)

![Methyl 4-[[methyl(phenyl)carbamoyl]amino]benzoate](/img/structure/B2601864.png)



![2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2601870.png)
![(1S,4R)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2601872.png)